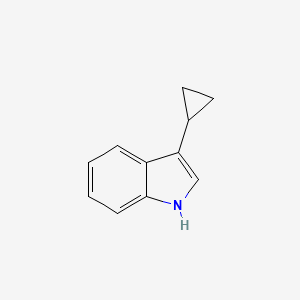![molecular formula C27H37N2+ B8694048 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium is a compound known for its role as a ligand in organometallic chemistry. It is a type of N-heterocyclic carbene (NHC) ligand, which has gained popularity due to its stability and ability to form strong bonds with metals. This compound is often used in the synthesis of various metal complexes, which are valuable in catalysis and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization with formaldehyde and ammonium chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Metal salts like palladium acetate or copper chloride are often used in the formation of metal complexes.
Major Products
Oxidation: Imidazolium salts.
Reduction: Imidazolidines.
Substitution: Metal complexes, such as palladium or copper complexes.
Scientific Research Applications
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium exerts its effects is primarily through its role as a ligand. It forms strong bonds with metal centers, stabilizing them and enhancing their reactivity. The molecular targets are typically metal ions, and the pathways involved include the formation of metal-ligand complexes that facilitate various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium is unique due to its bulky substituents, which provide steric protection to the metal center, enhancing the stability and reactivity of the resulting metal complexes. This makes it particularly valuable in catalysis, where stability and reactivity are crucial .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-21H,1-8H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUHZFXQNDHKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

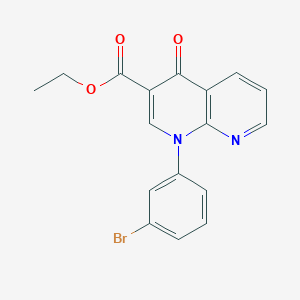
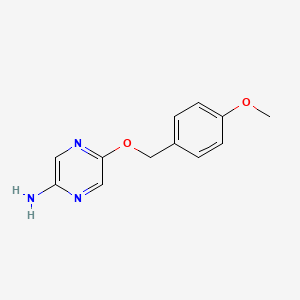
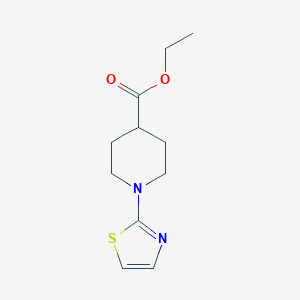
![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)
![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)
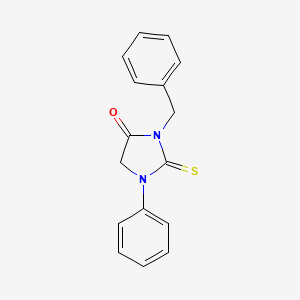


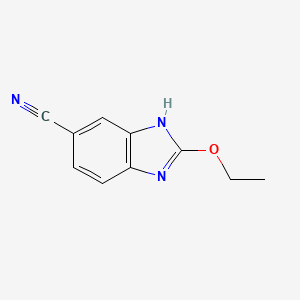
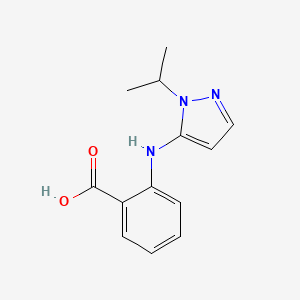
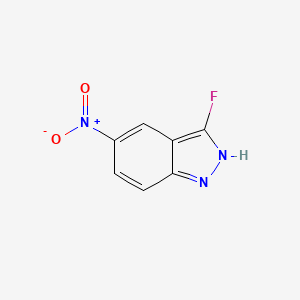
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)
